molecular formula C14H14ClFN2O2 B2998436 2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 902801-95-0

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2998436
M. Wt: 296.73
InChI Key: WTOQMGNRZGKNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide, commonly known as CFTR modulator VX-809, is a drug that has gained significant attention in the field of cystic fibrosis research. It is a small molecule that is designed to correct the malfunctioning of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulator VX-809 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for cystic fibrosis patients.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds related to 2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide have been explored in the context of developing potential anticancer, anti-inflammatory, and analgesic agents. A study by Yang Man-li (2008) focused on the synthesis of novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, highlighting the importance of structural identification through elemental analysis, IR, and NMR techniques (Yang Man-li, 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another significant area of research involves the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Rani et al. (2014) utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against various cancer cell lines, and evaluating their anti-inflammatory and analgesic activities. This study indicated that the presence of halogens on the aromatic ring enhances anticancer and anti-inflammatory activities, with compound 3c showing promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Photoreactions and Acetylcholinesterase Inhibition

Photoreactions of related compounds in different solvents and their effects on biological systems have also been explored. Watanabe et al. (2015) investigated the photoreactions of flutamide in acetonitrile and 2-propanol, discovering different pathways depending on the solvent, which could have implications for drug design and understanding drug-induced side effects (Watanabe, Fukuyoshi, & Oda, 2015). Additionally, the inhibition of acetylcholinesterase by ketone transition state analogs, including 1-phenoxy-2-propanone derivatives, has been investigated, offering insights into potential therapeutic applications for neurodegenerative diseases (Dafforn et al., 1982).

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c15-11-7-10(3-4-12(11)16)20-8-13(19)18-14(9-17)5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOQMGNRZGKNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-fluorophenoxy)-N-(1-cyanocyclopentyl)acetamide

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